Mesulergine

Parkinson's disease dopamine agonist levodopa adjunct

Mesulergine is a discriminating research tool for serotonin and dopamine receptor pharmacology. Its ~50-fold higher affinity for rat versus human 5-HT2 receptors enables species-specific receptor profiling unmatched by pergolide or lisuride. In advanced Parkinson's disease models, it provides a 37% reduction in disability—a 10-percentage-point advantage over pergolide—enhancing assay sensitivity and reducing sample size requirements. For prolactin suppression studies, mesulergine matches bromocriptine efficacy at one-fifth the dose (0.5 mg vs. 2.5 mg) with superior tolerability, making it ideal for long-term in vivo paradigms. Additionally, its well-characterized induction of Leydig cell tumors in rats provides a reproducible positive control for testicular carcinogenesis research. Supplied exclusively for laboratory research use; not for human administration.

Molecular Formula C18H26N4O2S
Molecular Weight 362.5 g/mol
CAS No. 64795-35-3
Cat. No. B1205297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesulergine
CAS64795-35-3
SynonymsCQ 32085
CU 32-085
CU-32085
mesulergine
mesulergine monohydrochloride
N'-(1,6-dimethylergolin-8alpha-yl)-N,N-dimethylsulfamide
Molecular FormulaC18H26N4O2S
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C
InChIInChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3/t13-,15+,17+/m0/s1
InChIKeyJLVHTNZNKOSCNB-YSVLISHTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesulergine (CU32-085, CAS 64795-35-3): Baseline Pharmacological Profile and Research-Grade Procurement Context


Mesulergine is an 8α-aminoergoline derivative that functions as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors (pA2 = 9.1) and a partial agonist at D2-like dopamine receptors (Ki = 8 nM) . It was originally developed as an antiparkinsonian and antiprolactin agent but was withdrawn from clinical development due to the induction of testicular Leydig cell tumors in rat carcinogenicity studies [1]. Currently, mesulergine is utilized exclusively as a research tool compound for the study of serotonin and dopamine receptor pharmacology, with particular relevance for distinguishing species-specific receptor binding profiles.

Mesulergine for Research Applications: Why Simple Ergot Derivative Substitution Is Not Supported by Data


While mesulergine belongs to the ergoline class alongside pergolide, bromocriptine, and lisuride, direct substitution is precluded by quantifiable differences in clinical efficacy magnitude, species-specific receptor binding profiles, and a unique preclinical toxicology signal. In advanced Parkinson's disease, mesulergine (mean dose 9.3 mg) achieved a 37% reduction in disability, whereas pergolide (mean dose 2.7 mg) yielded a 27% reduction, representing a 10-percentage-point differential benefit [1]. Furthermore, [³H]mesulergine displays approximately 50-fold higher affinity for rat 5-HT2 receptors compared to human 5-HT2 receptors, a species selectivity not shared by pergolide or lisuride [2]. This differential binding behavior makes mesulergine a uniquely discriminating tool for rodent versus human receptor studies. Additionally, mesulergine's clinical development was terminated specifically due to Leydig cell tumor induction in rats, a finding that distinguishes its toxicological profile from other ergolines and necessitates caution in experimental design [3].

Mesulergine Evidence-Based Selection Guide: Quantitative Differentiation from Ergot Comparators


Superior Antiparkinsonian Efficacy in Advanced Disease: Mesulergine vs. Pergolide

In a direct head-to-head study of 18 patients with advanced Parkinson's disease no longer satisfactorily responding to levodopa, mesulergine demonstrated numerically superior efficacy compared to pergolide. Mesulergine (mean dose 9.3 mg) reduced Parkinson disability by 37%, whereas pergolide (mean dose 2.7 mg) reduced disability by 27% [1]. Both drugs improved 12 of 18 patients (67% response rate), but the magnitude of disability reduction favored mesulergine by 10 percentage points. Notably, adverse effects including dyskinesias were reported to be less severe with mesulergine than with pergolide [1].

Parkinson's disease dopamine agonist levodopa adjunct

Equivalent Efficacy with Superior Tolerability at Lower Dose: Mesulergine vs. Bromocriptine in Hyperprolactinemia

A blind crossover study in six subjects with hyperprolactinemia compared the prolactin (PRL) release-inhibiting effect and side effect profile of mesulergine versus bromocriptine. At a dose of 0.5 mg, mesulergine achieved a PRL-lowering effect equivalent to 2.5 mg bromocriptine, yet induced fewer side effects [1]. Furthermore, six additional subjects who had previously discontinued bromocriptine due to intolerance (nausea, vomiting, orthostatic hypotension) were successfully maintained on mesulergine (1-2 mg/day) for 20 months without adverse effects [1].

Hyperprolactinemia prolactin inhibition tolerability

Therapeutic Equivalence in Parkinson's Disease: Mesulergine vs. Bromocriptine

A randomized, double-blind, crossover study compared mesulergine and bromocriptine in 20 patients with Parkinson's disease, of whom 18 completed the trial. Clinical assessments using the UBC scale and 'Mini-Mental State' examination, as well as neurophysiologic measurements of wrist rigidity and hand movement speed and accuracy, revealed no significant differences between the two treatments [1]. The mean effective dosages were 27.4 mg/day for mesulergine and 40.8 mg/day for bromocriptine [1].

Parkinson's disease randomized controlled trial bromocriptine

Unique Species-Selective Binding Profile: ~50-Fold Higher Affinity for Rat vs. Human 5-HT2 Receptors

[³H]Mesulergine exhibits approximately 50-fold higher binding affinity for rat cortical 5-HT2 receptors compared to human 5-HT2 receptors, a property that distinguishes it from other ergot derivatives such as pergolide, lisuride, and dihydroergotamine, which display selectivity for human 5-HT2 receptors [1]. In autoradiographic studies, [³H]mesulergine robustly labels 5-HT2 sites in rat cortex but fails to label equivalent sites in porcine or human cortex [2]. This species selectivity is attributed to a single amino acid difference in the receptor sequence [3].

5-HT2 receptor species differences radioligand binding

Critical Preclinical Toxicology Finding: Leydig Cell Tumor Induction in Rats Terminated Clinical Development

Chronic administration of mesulergine to rats resulted in the induction of testicular Leydig cell tumors, a finding that led to the termination of its clinical development program [1]. While other ergoline dopamine agonists (e.g., bromocriptine, pergolide, lisuride) have been associated with varying degrees of Leydig cell hyperplasia in rodents, the mesulergine signal was sufficiently pronounced and considered clinically significant to halt further human trials [2]. This toxicological outcome represents a key differentiator in the risk-benefit profile of mesulergine relative to its in-class comparators.

carcinogenicity Leydig cell tumor preclinical safety

Mesulergine Optimal Research Application Scenarios Guided by Comparative Evidence


In Vivo Studies of Advanced Parkinson's Disease Requiring Maximal Dopaminergic Augmentation

When designing a rodent or non-human primate model of advanced Parkinson's disease where adjunctive dopamine agonist therapy is needed to augment levodopa response, mesulergine provides a 10-percentage-point greater reduction in disability relative to pergolide [1]. This larger effect size may enhance assay sensitivity and reduce sample size requirements. The 37% disability reduction observed with mesulergine at 9.3 mg/day in human studies provides a benchmark for dose-response modeling in preclinical species.

Chronic Prolactin Suppression Studies in Bromocriptine-Intolerant Models

In experiments requiring sustained prolactin suppression—such as studies of lactation inhibition, pituitary tumor growth, or neuroendocrine feedback—mesulergine offers equivalent efficacy to bromocriptine at one-fifth the dose (0.5 mg vs. 2.5 mg) with superior tolerability [2]. This is particularly valuable in long-term in vivo studies where bromocriptine-induced nausea or hypotension would confound behavioral or physiological endpoints. The successful 20-month maintenance of bromocriptine-intolerant subjects on mesulergine underscores its utility as a tolerated alternative [2].

Species-Specific 5-HT2 Receptor Pharmacology: Discriminating Rat vs. Human Receptor Biology

For research programs aiming to characterize 5-HT2 receptor subtypes or evaluate novel serotonergic compounds across species, mesulergine serves as a critical discriminating tool. Its approximately 50-fold higher affinity for rat 5-HT2 receptors versus human 5-HT2 receptors [3], combined with its inability to label human cortical 5-HT2 sites in autoradiography [4], makes it invaluable for validating species-specific receptor pharmacology. This property is not shared by pergolide, lisuride, or dihydroergotamine, which display human selectivity [3].

Carcinogenicity and Endocrine Toxicology Research: Leydig Cell Tumor Model

The well-documented induction of Leydig cell tumors in rats following chronic mesulergine administration [5] makes this compound a useful positive control or mechanistic probe in studies of testicular carcinogenesis and pituitary-gonadal axis disruption. Researchers investigating the relationship between dopamine agonism, prolactin suppression, and Leydig cell hyperplasia can utilize mesulergine as a reference compound with a robust and reproducible tumorigenic signal.

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